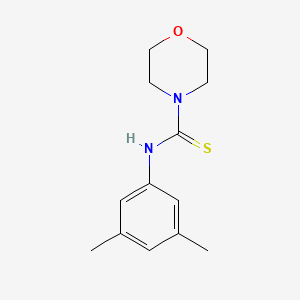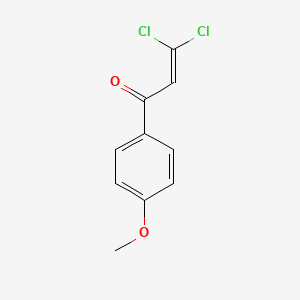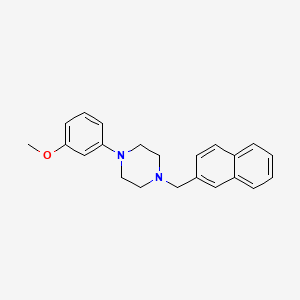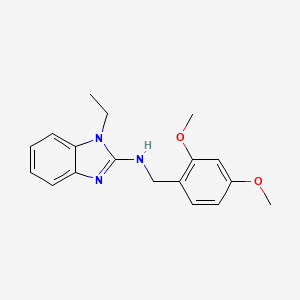![molecular formula C13H15F3N2OS B5821558 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research areas.
Mécanisme D'action
The mechanism of action of 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide involves inhibition of PKC, a family of enzymes involved in cellular signaling pathways. By inhibiting PKC, 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide can inhibit the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide in lab experiments is its specificity for PKC inhibition. This allows researchers to selectively study the role of PKC in various cellular processes. However, one limitation is the potential for off-target effects, as PKC is involved in multiple cellular pathways.
Orientations Futures
For research on 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide include further exploration of its potential therapeutic applications, including in combination with other drugs for cancer treatment. Additionally, research could focus on developing more specific inhibitors of PKC to minimize off-target effects and improve the therapeutic potential of this class of compounds.
Conclusion
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide is a synthetic compound that has shown promise in various scientific research studies, including as a potential therapeutic agent for cancer and inflammatory diseases. Its mechanism of action involves inhibition of PKC, and it has been shown to have anti-inflammatory and anti-proliferative effects. While there are advantages and limitations to using this compound in lab experiments, further research could lead to the development of more specific and effective PKC inhibitors for therapeutic use.
Méthodes De Synthèse
The synthesis of 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide involves the reaction of 2-(trifluoromethyl)aniline with carbon disulfide and chloroacetic acid, followed by reaction with 3-methylbutanoyl chloride. The resulting product is purified using column chromatography, yielding a white crystalline solid with a melting point of 140-142°C.
Applications De Recherche Scientifique
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide has been used in various scientific research studies, including as a potential therapeutic agent for cancer and inflammatory diseases. It has also been used as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways.
Propriétés
IUPAC Name |
3-methyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2OS/c1-8(2)7-11(19)18-12(20)17-10-6-4-3-5-9(10)13(14,15)16/h3-6,8H,7H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJYVOXPTJLFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)


![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)

![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)

![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)

![4-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5821577.png)
![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)
